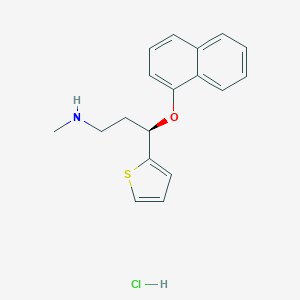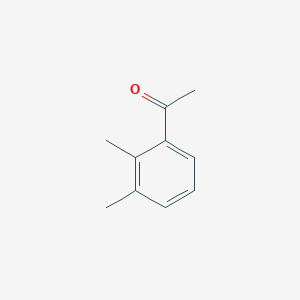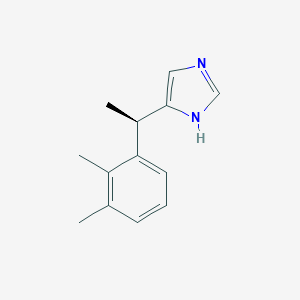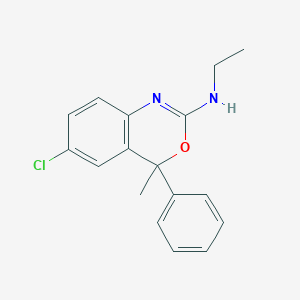
乙替福新
描述
科学研究应用
依替福辛具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究苯并恶嗪衍生物的合成和反应性.
生物学: 依替福辛被研究其对神经传递和神经甾体合成的影响.
医学: 它用于治疗焦虑症,并已显示出神经保护、神经可塑性和抗炎特性.
工业: 依替福辛用于制药行业开发抗焦虑药物.
作用机制
依替福辛通过双重作用机制发挥作用:
直接正向变构调节 GABA-A 受体: 这增强了 GABA 的抑制效应,从而产生抗焦虑作用.
刺激转运蛋白 (TSPO): 这导致神经甾体产量增加,进一步调节 GABA 能神经传递.
生化分析
Biochemical Properties
Etifoxine possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis . It interacts with the β2/β3 subunits of the GABA A receptor .
Cellular Effects
Etifoxine has been shown to have neuroprotective effects in various models of brain injury . It reduces pro-inflammatory cytokines levels without affecting anti-inflammatory cytokines levels in injured rats, reduces macrophages and glial activation, and reduces neuronal degeneration .
Molecular Mechanism
Etifoxine’s molecular mechanism of action involves the modulation of GABAergic neurotransmission and neurosteroid synthesis . Studies of recombinant GABA A receptors have shown that etifoxine-stimulated GABAergic transmission persists in the absence of α or γ subunits, suggesting that it is the β subunit of the GABA A receptor that is critical for etifoxine binding .
Temporal Effects in Laboratory Settings
In a rat model of traumatic brain injury, etifoxine treatment reduced pro-inflammatory cytokines levels, macrophages and glial activation, and neuronal degeneration . After 2 days of etifoxine treatment, behavioral impairments were significantly reduced .
Dosage Effects in Animal Models
In a mice model, memory impairments were fully alleviated by etifoxine administered at anxiolytic doses (12.5-50mg/kg) . In addition, markers of oxidative stress and apoptosis were decreased in the hippocampus of these animals .
Metabolic Pathways
It is known that the effects of Etifoxine are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .
Transport and Distribution
It is known that Etifoxine does not bind to the benzodiazepine receptor, though its effects are similar to that of benzodiazepines .
Subcellular Localization
It is known that Etifoxine acts as a GABA A receptor positive allosteric modulator .
准备方法
化学反应分析
相似化合物的比较
依替福辛因其双重作用机制而与其他抗焦虑化合物不同。 类似化合物包括:
依替福辛独特的 GABA-A 受体调节和 TSPO 刺激的组合使其与这些化合物区别开来,提供了独特的治疗特征,可能具有更少的副作用 .
属性
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCYJFUEJQSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865010 | |
| Record name | Etifoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21715-46-8 | |
| Record name | Etifoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21715-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etifoxine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etifoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etifoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIFOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24X82MX4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
| Record name | Etifoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of Etifoxine?
A1: Etifoxine exerts its effects through two main mechanisms:
- Direct modulation of GABAA receptors: [, , , ] Etifoxine acts as a positive allosteric modulator of GABAA receptors, particularly the β2 and/or β3 subunits. [, ] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased chloride ion influx and neuronal hyperpolarization.
- Indirect modulation of GABAA receptors via neurosteroidogenesis: [, , , , ] Etifoxine binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. [, , , ] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABAA receptors.
Q2: Does Etifoxine's binding affinity for TSPO directly correlate with its neurosteroidogenic efficacy?
A2: Research suggests that binding affinity alone may not be the sole determinant of neurosteroidogenic efficacy. While Etifoxine displays a lower binding affinity for TSPO compared to other ligands like XBD173 and diazepam, it demonstrates a significantly higher potency in enhancing pregnenolone synthesis. [] This discrepancy suggests that other factors, such as residence time at the binding site, might play a crucial role. []
Q3: What are the downstream effects of Etifoxine's interaction with TSPO?
A3: Etifoxine's binding to TSPO, apart from stimulating neurosteroidogenesis, also contributes to:
- Neuroprotection: Etifoxine has demonstrated neuroprotective effects in various experimental models of neurological disorders, including traumatic brain injury [, ], Parkinson's disease [], and multiple sclerosis. [] These protective effects are attributed to the modulation of mitochondrial function and the reduction of oxidative stress and inflammation.
- Neurite outgrowth and nerve regeneration: Studies have shown that Etifoxine promotes neurite outgrowth in PC12 cells, both independently and synergistically with glial-derived neurotrophic factor (GDNF). [] In vivo studies using rat models of sciatic nerve injury demonstrated that Etifoxine treatment accelerates axonal regeneration and improves functional recovery. [, , ]
Q4: What is the molecular formula and weight of Etifoxine?
A4: Etifoxine has the molecular formula C17H15ClN2O and a molecular weight of 298.76 g/mol. []
Q5: Is there any available spectroscopic data for Etifoxine?
A5: While the provided abstracts don't delve into detailed spectroscopic data, they do mention the use of techniques like high-performance liquid chromatography (HPLC) for analyzing Etifoxine and its related substances. [] This suggests the existence of chromatographic and potentially other spectroscopic data for this compound.
Q6: What is the typical route of administration for Etifoxine, and what is its bioavailability?
A6: Etifoxine is primarily administered orally. [, ] While specific bioavailability data isn't provided in the abstracts, one study mentions achieving a maximum plasma concentration of 0.31 nM after oral administration of 50 mg three times daily. []
Q7: How is Etifoxine metabolized and excreted?
A7: The provided research papers do not delve into the specifics of Etifoxine's metabolic pathways and excretion routes.
Q8: What in vitro models have been used to study the effects of Etifoxine?
A8: Researchers have employed PC12 cells, a rat pheochromocytoma cell line, to investigate the neurotrophic and neuroprotective properties of Etifoxine. [, ] These cells are a well-established model for studying neurite outgrowth and neuronal differentiation.
Q9: Which animal models have been employed to assess Etifoxine's therapeutic potential?
A9: Several animal models, primarily using rats and mice, have been utilized to evaluate the effects of Etifoxine in various conditions, including:
- Rat sciatic nerve injury models: These models, involving freeze injury or complete transection of the sciatic nerve, have been instrumental in demonstrating Etifoxine's ability to promote axonal regeneration and functional recovery. [, , ]
- Mouse models of neurodegenerative diseases: Etifoxine's neuroprotective effects have been explored in mouse models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) [] and multiple sclerosis induced by experimental autoimmune encephalomyelitis (EAE). []
- Rat model of brain edema: The efficacy of Etifoxine in preventing and treating brain edema has been assessed using a rat model induced by triethyltin (TET). []
Q10: Are there any clinical trials investigating the efficacy of Etifoxine in humans?
A10: Yes, several clinical trials have been conducted to assess the efficacy and safety of Etifoxine in humans, primarily focusing on its anxiolytic properties. Studies have compared Etifoxine to other anxiolytics like lorazepam, buspirone, and phenazepam in patients with adjustment disorders with anxiety. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




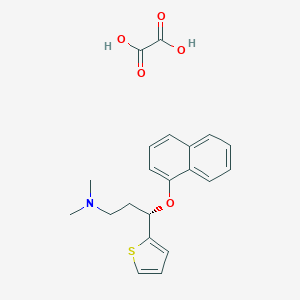

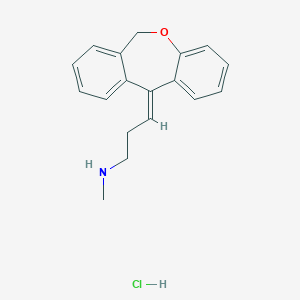
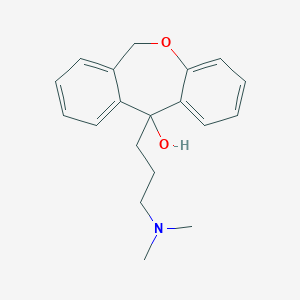
![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)
